REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]([NH:8][NH2:9])[N:4]([C:10]([O:12]CC)=O)[N:3]=1.[Na]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:10](=[O:12])[NH:9][N:8]=2)[N:3]=1 |^1:14|
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C(C=C1)NN)C(=O)OCC
|
Name
|
|
Quantity
|
0.216 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the sodium salt of 6-chloro-1,2,4,-triazolo[4,3-b]pyridazin-3(2H)-one is filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
Acidification with acetic acid (25%) precipitates the free compound which
|
Type
|
FILTRATION
|
Details
|
then is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yielding 26 g
|
Type
|
CUSTOM
|
Details
|
(85%) of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)one, which is recrystallized from ethanol, m.p. 273°-274°
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC=2N(N1)C(NN2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |